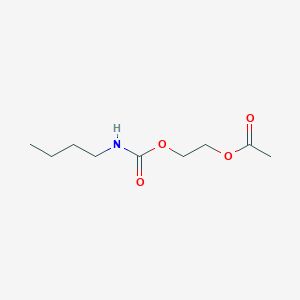

Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester is a derivative of carbamic acid . Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its formula: C7H15NO2 . This indicates that the compound contains 7 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

Esters, including carbamic acid derivatives, can undergo several types of reactions. They can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid and alcohol . They can also be reduced with lithium aluminum hydride to form alcohols . Furthermore, they can react with Grignard reagents to form tertiary alcohols .Aplicaciones Científicas De Investigación

Environmental Impact and Health Concerns

Ethyl Carbamate in Foods and Beverages : Ethyl carbamate, an ester of carbamic acid, is found in fermented foods and beverages, where it's considered genotoxic and carcinogenic for various species. It's classified as "probably carcinogenic to humans" by the World Health Organization. Its formation mechanisms include ethanolysis of urea during fermentation and photochemical oxidation of cyanide ions, suggesting the need for methods to reduce its levels in food products (Weber & Sharypov, 2009).

Biodegradation and Fate of ETBE : Ethyl tert-butyl ether (ETBE) undergoes biodegradation in soil and groundwater, potentially affecting microbial communities. This process is crucial for mitigating the environmental impact of ETBE, a gasoline additive, highlighting the interplay between chemical contaminants and bioremediation efforts (Thornton et al., 2020).

Chemical Interactions and Applications

Decarbamoylation of Acetylcholinesterases : Research into the decarbamoylation of acetylcholinesterases by carbamates shows that these compounds are effective inhibitors, developed for uses such as insecticides and therapeutic agents. Understanding their interaction with acetylcholinesterase is crucial for developing new treatments and pest control methods (Rosenberry & Cheung, 2019).

Biotechnological Routes from Biomass : The conversion of lactic acid, a hydroxycarboxylic acid, into various chemicals through biotechnological routes showcases the potential of carbamic acid derivatives in green chemistry. Such processes may provide sustainable alternatives for producing chemicals from biomass, including esters of carbamic acid (Gao, Ma, & Xu, 2011).

Propiedades

IUPAC Name |

2-(butylcarbamoyloxy)ethyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-3-4-5-10-9(12)14-7-6-13-8(2)11/h3-7H2,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVJAIRCWYXPBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCCOC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669009.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride](/img/structure/B2669012.png)

![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2669014.png)

![tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2669016.png)

![3-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2669017.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2669030.png)